Enhanced Nucleophilicity in Iron-Catalyzed Cross-Couplings
The presence of electron-donating substituents on the aryl ring significantly accelerates the transmetalation step in iron-catalyzed cross-coupling reactions. A competitive Hammett study of para-substituted phenylmagnesium bromides demonstrated that a methoxy substituent (σ = -0.27) increases the relative reaction rate (k_rel) to 2.13 compared to the unsubstituted parent (k_rel = 1.00) [1]. By class-level inference, the 3,4-methylenedioxy group, which is a strong electron-donating substituent, is expected to confer a comparable or greater rate enhancement relative to phenylmagnesium bromide.
| Evidence Dimension | Relative reaction rate (k_rel) in iron-catalyzed coupling with cyclohexyl bromide |
|---|---|
| Target Compound Data | Not directly measured; inferred from 4-methoxyphenyl analog |
| Comparator Or Baseline | 4-Methoxyphenylmagnesium bromide: k_rel = 2.13; Phenylmagnesium bromide (unsubstituted): k_rel = 1.00 |
| Quantified Difference | 2.13-fold rate increase for methoxy-substituted reagent; methylenedioxy analog expected to show similar or greater enhancement |
| Conditions | Competitive Hammett study in diethyl ether with Fe(acac)₃ catalyst, cyclohexyl bromide as electrophile, GC monitoring |
Why This Matters
Faster transmetalation kinetics enable shorter reaction times and may reduce catalyst decomposition, critical for scaling complex syntheses.
- [1] Hedström, A.; Bollmann, U.; Bravidor, J.; Norrby, P.-O. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. Chem. Eur. J. 2011, 17 (43), 11991–11993. View Source
